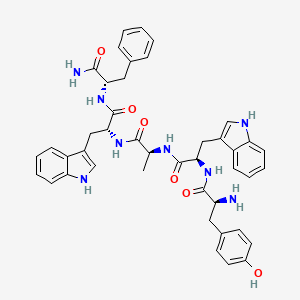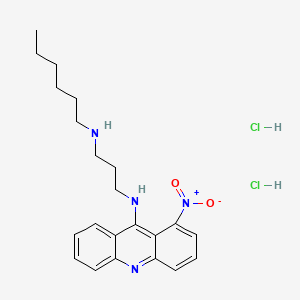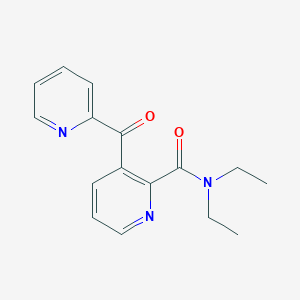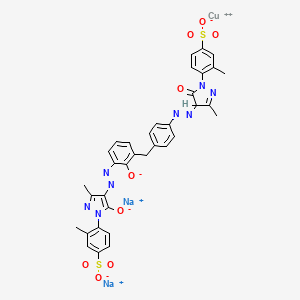
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide is a complex organic compound that belongs to the class of oxazaphospholidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both chloroethyl and norbornanyl groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide typically involves multiple steps, including the formation of the oxazaphospholidine ring and the introduction of the chloroethyl and norbornanyl groups. Common reagents used in the synthesis may include phosphorus trichloride, chloroethylamine, and norbornene derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide involves its interaction with specific molecular targets and pathways. The chloroethyl groups may form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The norbornanyl group may influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Bis(2-chloroethyl)amino)-1,3,2-oxazaphospholidine 2-oxide: Lacks the norbornanyl group but shares similar chemical properties.
2-(Bis(2-chloroethyl)amino)-3-(2-cyclohexyl)-1,3,2-oxazaphospholidine 2-oxide: Contains a cyclohexyl group instead of the norbornanyl group.
Uniqueness
The presence of the norbornanyl group in 2-(Bis(2-chloroethyl)amino)-3-(2-norbornanyl)-1,3,2-oxazaphospholidine 2-oxide makes it unique compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activity.
Properties
| 78219-89-3 | |
Molecular Formula |
C13H23Cl2N2O2P |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C13H23Cl2N2O2P/c14-3-5-16(6-4-15)20(18)17(7-8-19-20)13-10-11-1-2-12(13)9-11/h11-13H,1-10H2 |
InChI Key |
SUYNGUXHMZZVCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3CCOP3(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)





